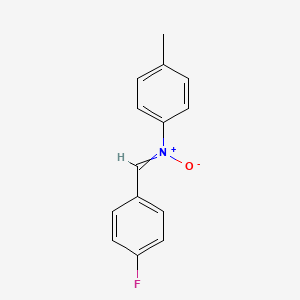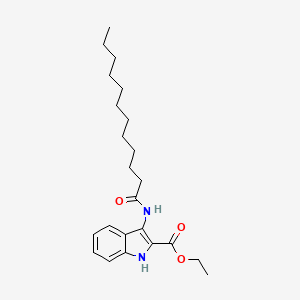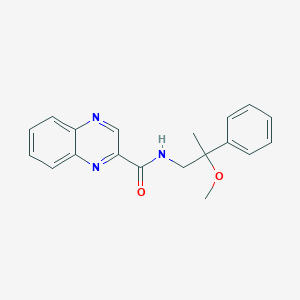![molecular formula C18H29NO4S B14188732 2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate CAS No. 918943-69-8](/img/structure/B14188732.png)
2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate is an organic compound that features a sulfonamide group attached to an octyl chain, which is further connected to a propanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate typically involves a multi-step process:
Formation of the Sulfonamide: The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with octylamine to form 4-methylbenzenesulfonamide.
Esterification: The sulfonamide is then reacted with propanoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage, resulting in the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: Propanoic acid and 2-[(4-Methylbenzene-1-sulfonyl)amino]octanol.
Oxidation: 4-Methylbenzenesulfonic acid derivative.
Substitution: Various substituted sulfonamide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting sulfonamide-sensitive enzymes.
Materials Science: The compound can be incorporated into polymer matrices to enhance their thermal and mechanical properties.
Biological Studies: It can be used as a probe to study the interactions of sulfonamide groups with biological macromolecules.
Mecanismo De Acción
The mechanism of action of 2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The ester linkage allows for the controlled release of the active sulfonamide moiety in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
2-[(4-Methylbenzene-1-sulfonyl)amino]octyl benzoate: Similar structure but with a benzoate ester instead of a propanoate ester.
2-[(4-Methylbenzene-1-sulfonyl)amino]octyl acetate: Similar structure but with an acetate ester.
Uniqueness
2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate is unique due to its specific ester linkage, which can influence its hydrolytic stability and biological activity. The propanoate ester provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications.
Propiedades
Número CAS |
918943-69-8 |
|---|---|
Fórmula molecular |
C18H29NO4S |
Peso molecular |
355.5 g/mol |
Nombre IUPAC |
2-[(4-methylphenyl)sulfonylamino]octyl propanoate |
InChI |
InChI=1S/C18H29NO4S/c1-4-6-7-8-9-16(14-23-18(20)5-2)19-24(21,22)17-12-10-15(3)11-13-17/h10-13,16,19H,4-9,14H2,1-3H3 |
Clave InChI |
WDJICYNIPRQITK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(COC(=O)CC)NS(=O)(=O)C1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-{Bis[2-(4-aminoanilino)ethyl]amino}phenyl)butanoic acid](/img/structure/B14188653.png)
![5,5'-Bibenzo[h]quinoline](/img/structure/B14188655.png)
![Pyridine, 4-methyl-3-[(4-methylphenyl)methyl]-](/img/structure/B14188659.png)

![1,5-Bis[5-(methoxymethyl)furan-2-yl]penta-1,4-dien-3-one](/img/structure/B14188673.png)


![2,4-Dimethoxy-6-{[2-(trimethylsilyl)ethoxy]methoxy}benzaldehyde](/img/structure/B14188712.png)
![2-{[tert-Butyl(ethyl)amino]methyl}phenol](/img/structure/B14188720.png)





